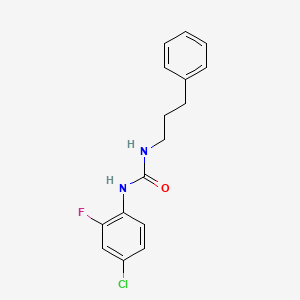![molecular formula C16H26N2O2S B4737817 1-(4-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4737817.png)
1-(4-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide
Übersicht
Beschreibung
1-(4-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is commonly referred to as MS-275 or entinostat. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory conditions.
Wirkmechanismus
1-(4-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide exerts its biological effects by inhibiting the activity of HDACs. HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. Inhibition of HDACs by 1-(4-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide leads to the accumulation of acetylated histones, which promotes the expression of genes involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide depend on its target and the cellular context. In cancer cells, inhibition of HDACs by this compound leads to the upregulation of genes involved in cell cycle arrest, differentiation, and apoptosis, which in turn leads to the inhibition of cancer cell growth and proliferation. In neurological disorders, this compound has been shown to reduce neuroinflammation and improve cognitive function by regulating the expression of genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide in lab experiments include its specificity for HDACs, its ability to cross the blood-brain barrier, and its low toxicity. However, the limitations of using this compound in lab experiments include its poor solubility in water and its relatively high cost.
Zukünftige Richtungen
The future directions for research on 1-(4-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide include the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic properties. In addition, further studies are needed to elucidate the molecular mechanisms underlying its biological effects and to identify potential biomarkers for response to treatment. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which in turn promotes the expression of genes involved in the regulation of cell proliferation, differentiation, and apoptosis.
In addition to its anti-cancer properties, 1-(4-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide has also been shown to have potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-N-(3-piperidin-1-ylpropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-15-6-8-16(9-7-15)14-21(19,20)17-10-5-13-18-11-3-2-4-12-18/h6-9,17H,2-5,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCXNNQHCVCRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(2-ethylbutanoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4737750.png)
![8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4737756.png)
![N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4737763.png)
![1,3-dimethyl-8-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4737773.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4737782.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine](/img/structure/B4737793.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide](/img/structure/B4737798.png)
![2-[5-[(2,6-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4737804.png)
![4-methyl-1-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-1H-pyrazole](/img/structure/B4737810.png)
![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4737824.png)
![2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}ethyl phenylcarbamate](/img/structure/B4737826.png)
![4-butoxy-3,5-dichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4737827.png)
![ethyl 2-({[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4737832.png)